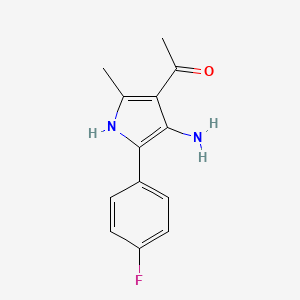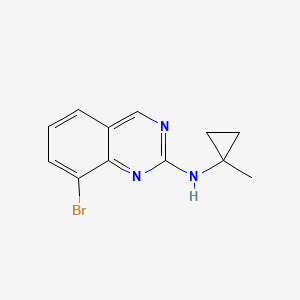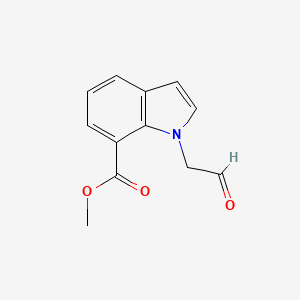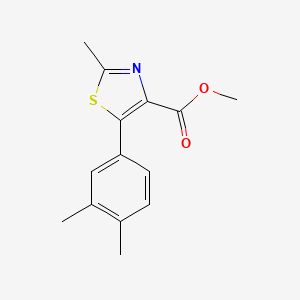
Tetrakis(triphenylphosphine)platinum(0)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Tetrakis(triphenylphosphine)platinum(0) is typically prepared in a one-pot reaction from potassium tetrachloroplatinate(II). The synthesis involves the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine, resulting in the formation of the product as a precipitate. The reaction occurs in two distinct steps: first, PtCl2(P(C6H5)3)2 is generated, and then this platinum(II) complex is reduced . The overall synthesis can be summarized as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{P(C}_6\text{H}_5)_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(P(C}_6\text{H}_5)_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
化学反应分析
Tetrakis(triphenylphosphine)platinum(0) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidants to give platinum(II) derivatives, such as cis-PtCl2(P(C6H5)3)2.
Reduction: Can be reduced to form different platinum complexes.
Substitution: Reacts with mineral acids to form hydride complexes, such as trans-PtCl(H)(P(C6H5)3)2.
Oxidative Addition: Undergoes oxidative addition to organochalcogen compounds, such as dithienyl ditelluride, through the cleavage of the carbon–chalcogen bond.
科学研究应用
Tetrakis(triphenylphosphine)platinum(0) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a precursor to various platinum complexes and in homogeneous catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in industrial processes that require platinum catalysts.
作用机制
The mechanism by which tetrakis(triphenylphosphino)platinum exerts its effects involves the dissociation of triphenylphosphine ligands in solution, leading to the formation of reactive intermediates. These intermediates can undergo various chemical transformations, such as oxidative addition and substitution reactions, to form different platinum complexes . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Tetrakis(triphenylphosphine)platinum(0) can be compared with other similar compounds, such as:
Tetrakis(triphenylphosphine)palladium(0): Similar in structure and reactivity, used in palladium-catalyzed cross-coupling reactions.
Tetrakis(triphenylphosphine)nickel(0): Another similar compound with comparable coordination geometry and applications.
Tris(triphenylphosphine)platinum(0): A related platinum complex with three triphenylphosphine ligands.
These compounds share similar coordination geometries and reactivities, but tetrakis(triphenylphosphino)platinum is unique in its specific applications and reactivity patterns.
属性
分子式 |
C72H64P4Pt+4 |
|---|---|
分子量 |
1248.3 g/mol |
IUPAC 名称 |
platinum;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChI 键 |
SYKXNRFLNZUGAJ-UHFFFAOYSA-R |
规范 SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride](/img/structure/B8452564.png)



![[2-(3-Chloro-4-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8452602.png)
![2-[4-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B8452607.png)





